molecular formula C10H10BrFN2 B594922 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole CAS No. 1314987-85-3

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B594922
CAS No.: 1314987-85-3
M. Wt: 257.106
InChI Key: PSRVEAXHAVOZSK-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of acetone and sodium acetate borohydride, where the reaction is carried out at 50°C for four hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, sodium acetate borohydride for reduction, and various oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The isopropyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-6-fluoro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-9-3-7(11)8(12)4-10(9)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVEAXHAVOZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716497
Record name 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-85-3
Record name 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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